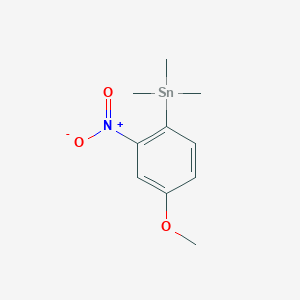
Stannane, (4-methoxy-2-nitrophenyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, is an organotin compound characterized by the presence of a stannane (tin) atom bonded to a (4-methoxy-2-nitrophenyl) group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, typically involves the reaction of (4-methoxy-2-nitrophenyl) halides with trimethylstannane under specific conditions. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the aryl halide with trimethylstannane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction using larger reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-methoxy-2-aminophenyl)trimethylstannane.
Substitution: The stannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used to replace the stannane group under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or higher oxidation state derivatives.
Reduction: Formation of (4-methoxy-2-aminophenyl)trimethylstannane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules through Stille coupling and other reactions.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, involves its ability to participate in various chemical reactions due to the presence of the stannane and nitrophenyl groups. The stannane group can undergo oxidative addition and reductive elimination reactions, while the nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions. These properties make the compound versatile in organic synthesis and other applications.
Comparison with Similar Compounds
Similar Compounds
- Stannane, (2-fluoro-4-methoxyphenyl)trimethyl-
- Stannane, (3-methoxy-4-(phenylmethoxy)phenyl)trimethyl-
- Stannane, trimethyl(phenylmethyl)-
Uniqueness
Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which impart distinct electronic and steric properties. These functional groups influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
269066-76-4 |
|---|---|
Molecular Formula |
C10H15NO3Sn |
Molecular Weight |
315.94 g/mol |
IUPAC Name |
(4-methoxy-2-nitrophenyl)-trimethylstannane |
InChI |
InChI=1S/C7H6NO3.3CH3.Sn/c1-11-7-4-2-3-6(5-7)8(9)10;;;;/h2,4-5H,1H3;3*1H3; |
InChI Key |
SBHXXTKGQFHBPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[Sn](C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Disulfide, bis[[(4-nitrophenyl)methyl]seleno]](/img/structure/B12585523.png)
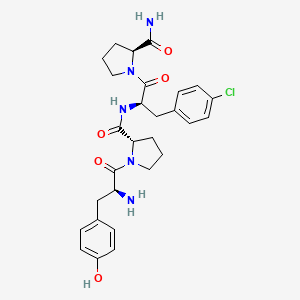
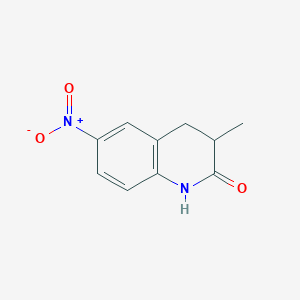
![1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline](/img/structure/B12585537.png)
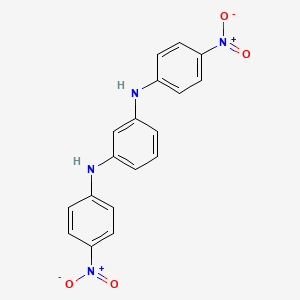
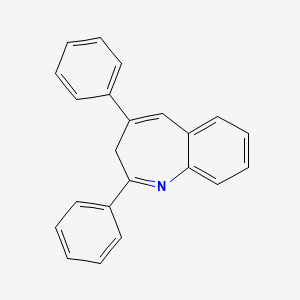
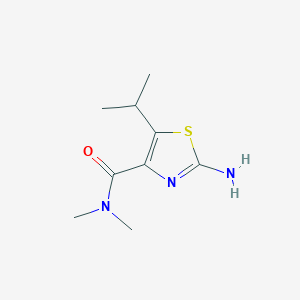
![3-{1-[(1-Phenylethyl)amino]ethylidene}-6-(triethoxysilyl)hexan-2-one](/img/structure/B12585556.png)
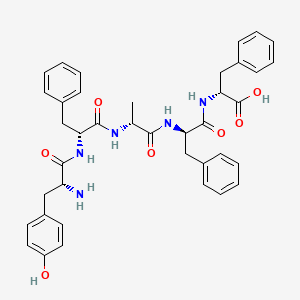
![Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate](/img/structure/B12585580.png)
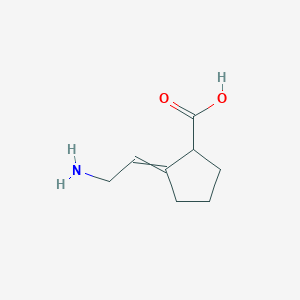
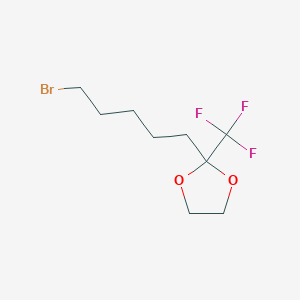
![N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12585616.png)
